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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-indene

Cat. No.: B1317521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR)

spectroscopic characteristics of 3-(trifluoromethyl)-1H-indene with related indene analogs.

Due to the limited availability of experimental spectra for 3-(trifluoromethyl)-1H-indene, this

guide utilizes predicted NMR data obtained from computational methods, offering a valuable

reference for researchers in the field. The inclusion of experimental data for closely related

compounds, 1H-indene and 3-methyl-1H-indene, provides a baseline for understanding the

influence of the trifluoromethyl group on the NMR spectra.

NMR Data Comparison
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 3-
(trifluoromethyl)-1H-indene (predicted) and its structural analogs, 1H-indene and 3-methyl-

1H-indene (experimental).

Table 1: ¹H NMR Chemical Shift Data (ppm)
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Position

3-
(Trifluoromethyl)-1
H-indene
(Predicted)

1H-Indene
(Experimental)[1]

3-Methyl-1H-indene
(Experimental)

H-1 3.5 (q) 3.39 (t) 3.2 (s)

H-2 6.8 (t) 6.55 (dt) 6.2 (s)

H-4 7.6 (d) 7.47 (d) 7.3 (d)

H-5 7.4 (t) 7.26 (t) 7.1 (t)

H-6 7.5 (t) 7.19 (t) 7.1 (t)

H-7 7.7 (d) 7.40 (d) 7.2 (d)

CH₃ - - 2.1 (s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)
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Position

3-
(Trifluoromethyl)-1
H-indene
(Predicted)

1H-Indene
(Experimental)

3-Methyl-1H-indene
(Experimental)[2]

C-1 35.0 39.2 42.0

C-2 130.0 131.5 125.0

C-3
125.0 (q, ¹JCF ≈ 270

Hz)
144.3 140.0

C-3a 140.0 145.7 143.0

C-4 128.0 126.6 126.0

C-5 125.0 124.8 124.0

C-6 129.0 123.7 123.0

C-7 122.0 121.1 121.0

C-7a 145.0 144.9 145.0

CF₃
124.0 (q, ¹JCF ≈ 270

Hz)
- -

CH₃ - - 14.0

Table 3: ¹⁹F NMR Chemical Shift Data (ppm)

Compound Chemical Shift (ppm) Multiplicity

3-(Trifluoromethyl)-1H-indene

(Predicted)
-62.0 s

Note: Predicted NMR data is generated using computational algorithms and may differ from

experimental values. Experimental data for 1H-indene and 3-methyl-1H-indene are sourced

from publicly available spectral databases.

Experimental Protocols
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Standard NMR spectroscopic techniques are employed for the characterization of these

compounds.

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz

spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and the acquisition of 16-32 scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often

with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more)

is typically required due to the lower natural abundance of the ¹³C isotope.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are recorded on a spectrometer equipped

with a fluorine probe. Chemical shifts are referenced to an external standard, commonly CFCl₃

(trichlorofluoromethane) set at 0.0 ppm.

Visualizations
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of a small

organic molecule like 3-(trifluoromethyl)-1H-indene.
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Caption: General workflow for NMR characterization.

Logical Relationship of Spectroscopic Data
This diagram shows the relationship between different NMR experiments and the structural

information they provide.
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Caption: Relationship between NMR data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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